molecular formula C19H13N5 B160508 2,6-Bis(2-benzimidazolyl)pyridine CAS No. 28020-73-7

2,6-Bis(2-benzimidazolyl)pyridine

Cat. No. B160508
CAS RN: 28020-73-7
M. Wt: 311.3 g/mol
InChI Key: JBKICBDXAZNSKA-UHFFFAOYSA-N
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Description

2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .


Synthesis Analysis

A copper (II) complex based on a V-shaped ligand, 2,6-bis(2-benzimidazolyl)pyridine (bbp), has been synthesized and characterized by elemental analysis, molecular conductivity, 1H NMR, IR, UV-Vis spectra, and X-ray single-crystal diffraction . A similar process was used to synthesize a picrate Mn (II) complex .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(2-benzimidazolyl)pyridine has been analyzed using various spectroscopic methods and X-ray single-crystal diffraction .


Chemical Reactions Analysis

2,6-Bis(2-benzimidazolyl)pyridine acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(2-benzimidazolyl)pyridine have been characterized by elemental analysis, molecular conductivities, 1H NMR, IR, UV-vis spectra, and X-ray single crystal diffraction .

Scientific Research Applications

Chemosensor for Fluoride Ions

2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for detecting fluoride ions. This ligand demonstrates the capability for anion binding, as studied through UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques, highlighting its potential as a sensor for fluoride ions (Chetia & Iyer, 2008).

Urea Recognition

The application of 2,6-bis(2-benzimidazolyl)pyridine extends to urea recognition. It forms stable supramolecular complexes with urea, utilizing its imine nitrogen for hydrogen-bonded adducts. This unique design allows for chemical and biological recognition, as evidenced by spectroscopy and X-ray diffraction analysis (Chetia & Iyer, 2006).

Acetate Recognition

Another significant application is in acetate recognition. The ligand's efficiency as an anion receptor is demonstrated through chemical shift and optical modification-based signals, making it a proficient choice for detecting acetate ions (Chetia & Iyer, 2011).

Detection of Toxic Benzene Metabolites

This compound has also shown efficacy in detecting toxic benzene metabolites, including phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone. It forms a stable complex with hydroquinone, confirmed by X-ray analysis, using simple techniques like UV/vis and fluorescence spectroscopy (Chetia & Iyer, 2007).

Optical Sensor for Aniline Recognition

The compound has been reported as a highly selective optical sensor towards aniline, demonstrating a unique spectral response and a linear relationship between emission intensity and aniline concentration, suggesting its potential in optical sensors for aniline detection (Zhang & Li, 2009).

Transmembrane Anion Transporter

2,6-Bis(benzimidazol-2-yl)pyridine exhibits potent anionophoric activity, engaging in Cl(-)/NO3(-) antiport and H(+)/Cl(-) symport. This reveals the crucial role of imidazolyl-NH fragments in the anion-transport process (Peng et al., 2016).

Future Directions

2,6-Bis(2-benzimidazolyl)pyridine has been proposed as a potent and specific SK channel blocker in vitro . From a medicinal chemistry perspective, BBP could be used as a starting point for the design of new and improved SK inhibitors . Additionally, new Zn (II), Cd (II), and Hg (II) complexes of saccharinate (sac) and 2,6-bis(2-benzimidazolyl)pyridine (bzimpy) have been prepared and fully characterized, showing potential as anticancer agents in breast and lung cancer cell lines .

properties

IUPAC Name

2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKICBDXAZNSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353383
Record name 2,6-Bis(2-benzimidazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(2-benzimidazolyl)pyridine

CAS RN

28020-73-7
Record name 2,6-Bis(2-benzimidazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(2-benzimidazolyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
B Chetia, PK Iyer - Tetrahedron Letters, 2008 - Elsevier
2,6-Bis(2-benzimidazolyl)pyridine, a neutral tridentate ligand, is employed as a chemosensor for the detection of fluoride ions. The binding of anionic guest species with this ligand is …
Number of citations: 66 www.sciencedirect.com
H Wu, X Huang, J Yuan, F Kou, F Jia, B Liu… - European journal of …, 2010 - Elsevier
A V-shaped ligand 2,6-bis(2-benzimidazolyl)pyridine (bbp) and its picrate Mn(II) complex have been synthesized and characterized by elemental analysis, molecular conductivities, 1 H …
Number of citations: 49 www.sciencedirect.com
C Icsel, VT Yilmaz, Ş Aydinlik, M Aygun - European Journal of Medicinal …, 2020 - Elsevier
New mononuclear complexes [Mn(NO 3 )(sac)(H 2 O)(bzimpy)]Ě2DMF (Mn), [Fe(sac) 2 (H 2 O)(bzimpy)]Ě2H 2 O (Fe), [Co(bzimpy) 2 ](sac) 2 Ě2H 2 O (Co), [Ni(bzimpy) 2 ](sac) 2 ĚH 2 …
Number of citations: 46 www.sciencedirect.com
HL Wu, JK Yuan, XC Huang, F Kou, B Liu, F Jia… - Inorganica Chimica …, 2012 - Elsevier
Two zinc(II) and cadmium(II) complexes based on a V-shaped ligand 2,6-bis(2-benzimidazolyl)pyridine (bbp) have been synthesized and characterized by elemental analysis, molar …
Number of citations: 48 www.sciencedirect.com
B Chetia, PK Iyer - Tetrahedron letters, 2006 - Elsevier
The use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor enables the formation of highly stable supramolecular complexes with urea via self-assembly and which were …
Number of citations: 41 www.sciencedirect.com
G Bernardinelli, G Hopfgartner… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of [2,6-bis(2-benzimidazolyl)pyridine]dichlorocopper(II) dimethylformamide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers …
Number of citations: 20 scripts.iucr.org
B Vosough Razavi, A Badiei, N Lashgari… - Journal of …, 2016 - Springer
The ability of 2,6-bis(2-benzimidazolyl)pyridine (bbp) as an optical sensor was studied by fluorescence spectroscopy, colorimetric and UV-visible techniques. The fluorescence spectra …
Number of citations: 20 link.springer.com
C Icsel, VT Yilmaz, S Aydinlik, M Aygun - Dalton Transactions, 2020 - pubs.rsc.org
New Zn(II), Cd(II) and Hg(II) complexes of saccharinate (sac) and 2,6-bis(2-benzimidazolyl)pyridine (bzimpy), [Zn(bzimpy)2](sac)2·2H2O (Zn), [Cd(sac)2(bzimpy)] (Cd) and [Hg(sac)2(…
Number of citations: 15 pubs.rsc.org
B Chetia, PK Iyer - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
2,6-Bis(2-benzimidazolyl)pyridine, bbp, a simple tridentate ligand, is employed as a receptor for the recognition of anions. The binding of anionic guest species with bbp can be studied …
Number of citations: 13 www.sciencedirect.com
J García-Lozano, J Server-Carrió, E Coret… - Inorganica chimica …, 1996 - Elsevier
The crystal structure of the complex [Cu(bbimpy)(H 2 O) 2 (ONO 2 )](NO 3 )·H 2 O(bbimpy = 2,6-bis(2-benzimidazolyl)pyridine) has been determined by X-ray diffraction methods. It …
Number of citations: 28 www.sciencedirect.com

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